Physicochemical Property Differentiation: 4-Methoxy vs. Unsubstituted Benzamide Analog
The target compound carries a 4-methoxy substituent on the benzamide ring, whereas the closest analog N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide (CAS 898416-59-6) is unsubstituted at the para position. The methoxy group increases topological polar surface area (TPSA) to 54.7 Ų compared to 46.5 Ų for the unsubstituted benzamide analog, adds one hydrogen-bond acceptor, and raises the computed XLogP3 from 2.9 to 3.4 [1][2]. These differences predict altered passive membrane permeability, solubility, and target-binding pharmacophore compatibility.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 54.7 Ų |
| Comparator Or Baseline | Unsubstituted benzamide analog (CAS 898416-59-6): 46.5 Ų |
| Quantified Difference | +8.2 Ų (+17.6%) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) [1] |
Why This Matters
TPSA differences of this magnitude can shift blood–brain barrier penetration and oral absorption classification, making the 4-methoxy analog a distinct entity for CNS or oral drug discovery projects.
- [1] PubChem. Compound Summary: N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide. CID 16823124. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary: N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide. CID 2120087. National Center for Biotechnology Information. View Source
